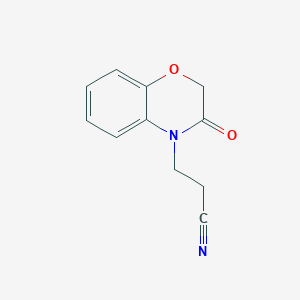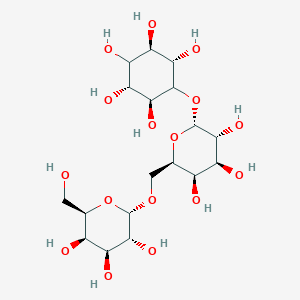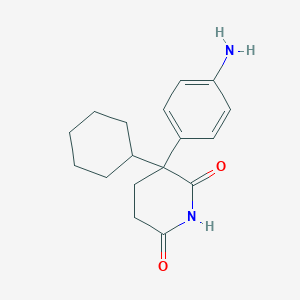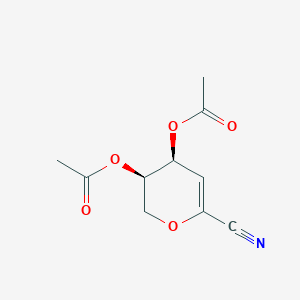
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile" often involves steps that include acetylation, anhydro formation, and deoxygenation processes. For example, the synthesis of various glycal derivatives, including acetyl and deoxy modifications, has been reported through methods involving direct condensation, acetylation, and selective reduction steps (Gupta et al., 2008).
Molecular Structure Analysis
X-ray diffraction methods have been employed to investigate the crystal structure of similar compounds, revealing details such as conformation, bond angles, and the crystal system. For instance, studies have detailed the crystal and molecular structures of derivatives crystallizing in specific systems, showcasing the arrangement and conformation of the sugar rings and acetyl groups (Krajewski et al., 1984).
Chemical Reactions and Properties
Reactions involving similar compounds have included halogenation, etherification, and cyclization, often yielding a variety of nucleosidic and non-nucleosidic products. These reactions are typically characterized by their regioselectivity and the formation of stereoisomers. For example, the reaction of a 2-deoxyglycal with theophylline under catalytic conditions demonstrates the potential for generating diverse products with varying functional groups (Pravdic & Danilov, 1981).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal systems, are crucial for understanding the behavior of these compounds under different conditions. For example, the determination of crystal systems and cell constants provides insight into the solid-state structure of these molecules, which is essential for their characterization and potential application (Krajewski et al., 1984).
Chemical Properties Analysis
Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations are central to the utility of these compounds in synthetic chemistry. Studies have explored the reactivity of glycal derivatives towards nucleophiles, electrophiles, and other modifying agents, revealing pathways for the synthesis of structurally complex and functionally diverse molecules (Gupta et al., 2008).
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Antioxidant Activity
Antioxidant Analysis : Research on antioxidants is significant in fields ranging from food engineering to medicine. Various tests such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and monitored through spectrophotometry, have been applied successfully to analyze antioxidant capacity in complex samples. This approach could be relevant for evaluating the antioxidant potential of various chemical compounds, including those related to the chemical structure (Munteanu & Apetrei, 2021).
Environmental Impact of Chemicals
Herbicide Toxicity and Environmental Impact : Studies on the environmental impact of chemicals, such as the herbicide 2,4-D, provide insights into the ecological and toxicological aspects relevant to chemical applications in agriculture and urban settings. This research emphasizes the need for understanding chemical toxicity and mutagenicity, highlighting the significance of assessing chemical compounds for their environmental sustainability and safety (Zuanazzi, Ghisi, & Oliveira, 2020).
Nanotechnology in Material Science
Nanomaterials for Enhanced Wood Properties : The application of nanomaterials in wood science demonstrates innovative approaches to improve key wood properties such as dimensional stability and biodegradability resistance. This research area explores how nanotechnology can offer green and sustainable solutions for material science, potentially applicable to a wide range of chemical compounds for enhancing material performance (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDTKJIUISDND-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(=CC1OC(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

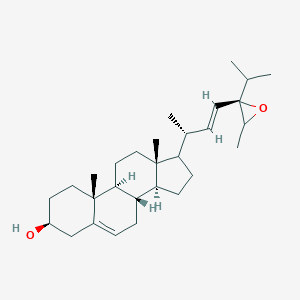

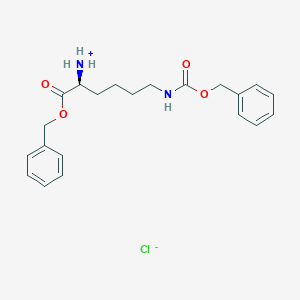


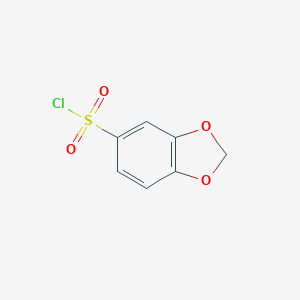
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
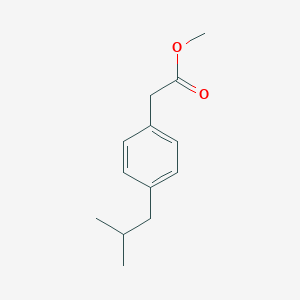

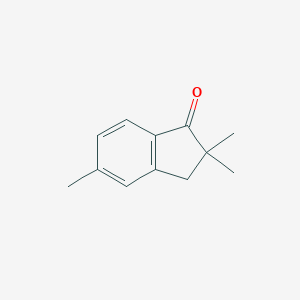
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
